2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)9-12-5-8(13-9)10(14)15/h1-5H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVVTDSOZJIEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 4 Chlorophenyl 1h Imidazole 5 Carboxylic Acid
Classic Synthetic Routes to 1H-Imidazole-5-carboxylic Acid Systems
The fundamental chemistry for building the imidazole (B134444) core has been established for over a century, with several classic routes remaining relevant in modern synthesis. These methods typically involve the formation of the five-membered ring from acyclic precursors.
Condensation reactions are a cornerstone of imidazole synthesis, involving the joining of multiple components with the elimination of a small molecule, such as water.
The Debus-Radziszewski synthesis , first reported in 1858, is a prime example of a multi-component reaction used to generate imidazoles. wikipedia.orgnih.gov This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.comresearchgate.net For the target molecule, 4-chlorobenzaldehyde (B46862) would serve as the aldehyde component, reacting with a suitable dicarbonyl and ammonia to form the 2-(4-chlorophenyl)imidazole core. ijfmr.comresearchgate.net The reaction is believed to occur in two main stages: the initial formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde. wikipedia.orgwikiwand.comslideshare.net
Another significant method is the Marckwald synthesis , which is commonly used to prepare 2-mercaptoimidazoles from α-amino ketones or aldehydes and potassium thiocyanate. wjpsonline.comjetir.org The resulting 2-thiol group can be removed through various oxidative methods to yield the desired imidazole. wjpsonline.comjetir.org
Table 1: Overview of Classic Condensation Reactions for Imidazole Synthesis
| Synthesis Name | Reactants | Key Features | Citations |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | A multi-component reaction, commercially used for producing various imidazoles. wikipedia.orgscribd.com | wikipedia.orgnih.govresearchgate.netslideshare.net |
| Marckwald | α-Amino ketone/aldehyde, Potassium thiocyanate | Initially forms a 2-mercaptoimidazole (B184291) intermediate, with the sulfur removed in a subsequent step. wjpsonline.com | wjpsonline.comjetir.orgpharmaguideline.com |
| Wallach | N,N'-disubstituted oxamide, Phosphorus oxychloride | Produces chloroimidazoles which are then reduced. pharmaguideline.com | pharmaguideline.comresearchgate.net |
Cyclization strategies involve the formation of the imidazole ring through an intramolecular bond-forming event from a linear precursor. The Wallach synthesis involves treating N,N'-disubstituted oxamides with phosphorus oxychloride to form chloroimidazoles, which are subsequently reduced to yield the imidazole ring. pharmaguideline.comresearchgate.net
More modern cyclization approaches can be catalyzed by various reagents. For instance, silver-catalyzed 6-endo-dig cyclization has been effectively used to prepare fused imidazole derivatives like 1H-benzo researchgate.netorganic-chemistry.orgimidazo[1,2-c] wikipedia.orgscribd.comoxazin-1-ones from N-Boc-2-alkynylbenzimidazole substrates. nih.gov Such intramolecular reactions are often highly regioselective. nih.gov
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all components, are highly efficient for building complex molecules like substituted imidazoles. researchgate.net They offer advantages such as high atom economy, reduced reaction times, and simplified workup procedures. researchgate.netnih.gov
The Debus-Radziszewski reaction is a classic MCR. wikipedia.org Another prominent MCR is the Van Leusen Imidazole Synthesis . organic-chemistry.org This reaction prepares imidazoles from aldimines by reacting them with tosylmethyl isocyanide (TosMIC). organic-chemistry.org The process can be conducted as a three-component reaction (vL-3CR) where the aldimine is generated in situ from an aldehyde and a primary amine. organic-chemistry.orgacs.org This method is valued for its mild reaction conditions and versatility in creating a variety of substituted imidazoles. acs.org The reaction proceeds via a [3+2] cycloaddition, followed by the elimination of p-toluenesulfinic acid to form the aromatic imidazole ring. nih.gov
Table 2: Comparison of Key Multi-Component Reactions for Imidazole Synthesis
| Reaction | Key Reagents | Mechanism | Products | Citations |
| Debus-Radziszewski | Dicarbonyl, Aldehyde, Ammonia | Condensation | 2,4,5-Trisubstituted imidazoles | wikipedia.orgscribd.comresearchgate.net |
| Van Leusen (vL-3CR) | Aldehyde, Amine, Tosylmethyl isocyanide (TosMIC) | In situ imine formation followed by [3+2] cycloaddition | 1,4,5-Trisubstituted imidazoles | organic-chemistry.orgacs.orgnih.gov |
Advanced Synthetic Strategies for 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid and Analogues
Recent advancements in synthetic chemistry have led to more sophisticated methods for preparing specifically substituted imidazoles, focusing on control over regiochemistry and environmental sustainability.
Achieving the correct substitution pattern is critical when synthesizing a specific isomer like this compound. Regioselective synthesis ensures that the desired constitutional isomer is the predominant product.
One method for the regioselective preparation of 1,2,5-trisubstituted 1H-imidazoles involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals, which yields 1,2-disubstituted-1H-imidazole-5-carboxaldehydes with high regioselectivity. nih.gov This aldehyde can then be oxidized to the corresponding carboxylic acid. This approach demonstrates how the choice of specific building blocks can direct the formation of the desired isomer. nih.gov
Furthermore, the inherent reactivity of substituents on the precursors can guide the regiochemical outcome. For example, a simple and efficient method for the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been developed. nih.govfigshare.com Computational studies revealed that the 2-hydroxyaryl group on the imine precursor drives the regioselectivity of the reaction, promoting an intramolecular proton transfer that favors the formation of the imidazole derivative. nih.govfigshare.comuminho.pt This highlights how strategically placed functional groups can control reaction pathways. nih.gov
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netjipbs.com These approaches are increasingly applied to imidazole synthesis.
Methodologies include microwave-assisted and ultrasound-promoted reactions, which can accelerate reaction rates and improve yields. researchgate.netresearchgate.net A significant focus has been on the use of environmentally benign catalysts and solvents. Ionic liquids (ILs) have been used as recyclable catalysts and green solvents for the synthesis of tri- and tetrasubstituted imidazoles. tandfonline.com Other green catalysts include zeolites, nih.gov and even natural, biodegradable catalysts like lemon juice, which facilitates acid-catalyzed MCRs in aqueous media. researchgate.netjipbs.com Solvent-free reactions, often performed using heterogeneous catalysts, further enhance the environmental credentials of these synthetic routes by minimizing waste. nih.govias.ac.in
Table 3: Examples of Green Chemistry Approaches in Imidazole Synthesis
| Green Approach | Catalyst/Medium | Conditions | Advantages | Citations |
| Biocatalysis | Lemon Juice | Ethanol, Reflux | Inexpensive, biodegradable, non-toxic catalyst, easy work-up. jipbs.com | researchgate.netjipbs.com |
| Heterogeneous Catalysis | ZSM-11 Zeolite | Solvent-free | High yield, short reaction time, reusable catalyst. nih.gov | nih.gov |
| Ionic Liquids (ILs) | Pyrrolidinium hydrogen sulfate (B86663) (PHS) | Heating | High yields, reduced reaction times, high atom economy. tandfonline.com | tandfonline.com |
| Microwave-Assisted | (NH₄)₆Mo₇O₂₄·4H₂O | Solvent-free, Microwave | Rapid synthesis, good yields, environmentally friendly. researchgate.net | researchgate.netresearchgate.net |
| Ultrasound Promotion | PPh₃ in Ethylene Glycol | Room Temperature | Catalyst- and solvent-free conditions possible, high purity, excellent yields. researchgate.net | researchgate.netresearchgate.net |
Green Chemistry Approaches in Imidazole Synthesis
Utilization of Eutectic Mixtures
A green and sustainable approach for the synthesis of imidazole derivatives involves the use of deep eutectic solvents (DESs). A notable example is the synthesis of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, a derivative of the target compound, using a choline (B1196258) chloride (ChCl)/urea eutectic mixture. mdpi.com This bio-inspired and recyclable medium facilitates the reaction between 2-chloro-1-(4-chlorophenyl)ethan-1-one and 1,3-di-o-tolylguanidine. mdpi.com
The reaction, conducted at 80°C for 6 hours, yields the product in high purity (up to 98%) and a 91% yield after crystallization. mdpi.com The unique properties of the ChCl/urea mixture allow for the dissolution of polar starting materials and the subsequent precipitation of the less polar product, simplifying the purification process and avoiding the use of volatile organic compounds. mdpi.com The DES can also be recycled for several consecutive reactions without a significant drop in yield. mdpi.com
Table 1: Synthesis of a 2-(4-chlorophenyl)-1H-imidazole Derivative Using a Eutectic Mixture
| Reactants | Solvent | Temperature | Time | Yield |
|---|
Solvent-less Methodologies
Solvent-free synthesis is another environmentally friendly approach. The synthesis of 2,4,5-trisubstituted imidazoles, including 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, has been achieved through a one-pot, three-component cyclocondensation. sciepub.com This reaction utilizes benzil, 4-chlorobenzaldehyde, and ammonium (B1175870) acetate (B1210297) in the presence of a Brønsted acidic ionic liquid, diethyl ammonium hydrogen phosphate, as a reusable catalyst. sciepub.comrasayanjournal.co.in The reaction proceeds under thermal, solvent-free conditions, offering advantages such as cost-effectiveness, easy work-up, and high yields in a short reaction time. sciepub.com
Another solvent-free method employs cupric chloride (CuCl₂·2H₂O) as a catalyst under microwave irradiation for the synthesis of 2,4,5-trisubstituted imidazoles. This approach also provides excellent yields and high purity of the final product.
Organocatalysis in Imidazole Formation
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the formation of various organic compounds, including imidazoles. ias.ac.innih.gov Imidazole itself can act as an organocatalyst in multicomponent reactions. For instance, it has been used to catalyze the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in While not a direct synthesis of the target compound, this demonstrates the potential of using imidazole and other small organic molecules to catalyze the formation of heterocyclic systems under mild and green conditions. ias.ac.innih.gov
L-proline, a naturally occurring amino acid, is another versatile organocatalyst that can function as both a Lewis base and a Brønsted acid, making it effective in various asymmetric syntheses. nih.gov The development of magnetic nanoparticle-supported Lewis acidic deep eutectic solvents also represents an advancement in organocatalysis for imidazole synthesis. rsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has gained significant traction as it often leads to shorter reaction times, higher yields, and cleaner reactions. orientjchem.orgnih.gov The Debus-Radziszewski synthesis, a classic method for imidazole formation, has been adapted for microwave conditions. orientjchem.orgjetir.org
For instance, the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives can be achieved by reacting a 1,2-dicarbonyl compound (like 1,2-bis(4-chlorophenyl)ethane-1,2-dione), an aromatic aldehyde, and ammonium acetate under microwave irradiation. orientjchem.org Optimization of reaction parameters such as microwave power and time is crucial for maximizing the yield. orientjchem.org In one study, the optimal conditions for a similar synthesis were found to be a microwave power of 720 watts for 7 minutes. orientjchem.org
Another microwave-assisted method for synthesizing 2,4,5-triarylimidazoles utilizes glyoxylic acid as a catalyst under solvent-free conditions. rasayanjournal.co.in This one-pot, three-component condensation of benzil, 4-chlorobenzaldehyde, and ammonium acetate resulted in a 98% yield of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole in just 1.5 minutes. rasayanjournal.co.in Similarly, using glacial acetic acid as a catalyst in a solvent-free microwave-assisted synthesis also provides high yields in very short reaction times (1-3 minutes). jetir.org
Table 2: Microwave-Assisted Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole
| Reactants | Catalyst | Conditions | Time | Yield |
|---|---|---|---|---|
| Benzil, 4-chlorobenzaldehyde, Ammonium acetate | Glyoxylic acid | Solvent-free, Microwave | 1.5 min | 98% |
| Benzil, 4-chlorobenzaldehyde, Ammonium acetate | Glacial acetic acid | Solvent-free, Microwave | 1-3 min | High |
Mechanistic Elucidation of Synthetic Reaction Pathways
Proposed Reaction Mechanisms for Imidazole Ring Formation
The formation of the imidazole ring in the synthesis of derivatives like 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine is proposed to occur through a specific pathway. mdpi.com The reaction begins with the regioselective alkylation of the sp2-hybridized nitrogen of the guanidine (B92328) starting material. mdpi.com This is followed by an intramolecular condensation between the carbonyl group and the secondary sp3-hybridized nitrogen. mdpi.com The final step involves tautomerization and aromatization to yield the stable imidazole ring structure. mdpi.com
In the classic Debus-Radziszewski synthesis of 2,4,5-trisubstituted imidazoles, the mechanism involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (from ammonium acetate).
Stereochemical Considerations in Synthesis
While the core structure of this compound is planar, the introduction of substituents can create chiral centers, leading to stereoisomers. The synthesis of specific enantiomers is crucial as they can exhibit different biological activities.
For example, in the asymmetric synthesis of (R)- and (S)-8-[1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethoxy]octanoic acid heptyl ester, a key step is the asymmetric reduction of a ketone precursor using a chiral reducing agent like BINAL-H. nih.gov The resulting enantiomers can then be separated by chiral high-performance liquid chromatography (HPLC). nih.gov The biological evaluation of these separated enantiomers often reveals significant differences in their potency. nih.gov
The design and synthesis of chiral imidazole derivatives, such as (R)-2-(4'-chlorophenyl)-3-(4'-nitrophenyl)-1,2,3,5-tetrahydrobenzo sciepub.comrsc.orgimidazo[1,2-c]pyrimidin-4-ol derivatives, often involve stereoselective reactions to obtain the desired configuration. nih.gov The stereochemistry of these compounds can be confirmed by techniques like single-crystal X-ray analysis. nih.gov
Based on a thorough review of available scientific literature, it is not possible to provide the detailed structural and spectroscopic analysis for the specific chemical compound “this compound” as requested.
The search for experimental data, including single-crystal X-ray diffraction studies, Hirshfeld surface analysis, and high-resolution NMR spectroscopy, did not yield any specific results for this exact molecule. The available literature focuses on derivatives with different substitution patterns, such as:
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole
2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid
Various 2-(4-chlorophenyl)-1H-benzimidazoles
Presenting data from these structurally different analogues would be scientifically inaccurate and would not pertain to the unique molecular geometry, crystal packing, intermolecular interactions, or spectroscopic signature of "this compound." The presence of a carboxylic acid group at the 5-position, as opposed to phenyl or methyl groups at other positions, would significantly alter the electronic properties and intermolecular bonding (especially hydrogen bonding), leading to distinct crystallographic and spectroscopic characteristics.
Therefore, to adhere to the strict requirements for scientific accuracy and focus solely on the requested compound, this article cannot be generated at this time due to the absence of published research data.
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)
Two-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity within the molecular framework of 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid.
The Heteronuclear Single Quantum Coherence (HSQC) experiment is utilized to identify direct one-bond correlations between protons and the carbon atoms they are attached to. For the title compound, the HSQC spectrum would be expected to show a cross-peak correlating the C4-H proton of the imidazole (B134444) ring with the C4 carbon. Similarly, the protons on the 4-chlorophenyl ring (H2'/H6' and H3'/H5') would exhibit correlations to their respective carbon atoms (C2'/C6' and C3'/C5').
The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings, typically over two to three bonds. This is crucial for assembling the different fragments of the molecule. Key HMBC correlations would be anticipated between the proton on the imidazole ring (H4) and the quaternary carbons C2, C5, and the carboxylic carbon (C=O). Furthermore, long-range couplings between the protons of the chlorophenyl ring (specifically H2' and H6') and the C2 carbon of the imidazole ring would definitively confirm the connection between the phenyl and imidazole moieties. mdpi.com An HMBC spectrum for a related compound, 5-(4-chlorophenyl)-1,2-di-o-tolyl-1H-imidazole, confirmed that the imidazole proton (H-4) couples with the quaternary carbon C-5, and the protons of the 4-chlorophenyl substituent couple with the same C-5 carbon, establishing the link between the rings. mdpi.com
Table 1: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
|---|---|---|
| H4 (imidazole) | C4 | C2, C5, Carboxyl C=O |
| H2'/H6' (phenyl) | C2'/C6' | C2 (imidazole), C4' |
| H3'/H5' (phenyl) | C3'/C5' | C1' |
| N-H (imidazole) | - | C4, C5 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in the molecule. The IR and Raman spectra are often complementary, as different vibrational modes may be active in one technique but not the other.
For this compound, the IR spectrum is expected to be characterized by several key absorption bands. A very broad absorption in the region of 3200-2500 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The N-H stretch of the imidazole ring is anticipated to appear as a medium to sharp band around 3150-3050 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong indicator and typically appears in the 1710-1680 cm⁻¹ region. researchgate.net Aromatic C=C and imidazole C=N stretching vibrations are expected in the 1610-1450 cm⁻¹ range. iucr.org The presence of the chloro-substituent on the phenyl ring should give rise to a C-Cl stretching band in the 850-550 cm⁻¹ region. A detailed vibrational analysis of a similar structure, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, confirmed strong IR and Raman bands corresponding to these functional groups. nih.gov
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 3200-2500 | Broad, Strong |
| N-H Stretch | Imidazole | 3150-3050 | Medium |
| C-H Stretch | Aromatic/Imidazole | 3100-3000 | Medium-Weak |
| C=O Stretch | Carboxylic Acid | 1710-1680 | Strong |
| C=N / C=C Stretch | Imidazole/Aromatic Ring | 1610-1450 | Medium-Strong |
| O-H Bend | Carboxylic Acid | 1440-1395 | Medium |
| C-O Stretch | Carboxylic Acid | 1320-1210 | Strong |
| C-Cl Stretch | Chlorophenyl | 850-550 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The conjugated system formed by the 4-chlorophenyl ring and the imidazole ring in the title compound is expected to give rise to distinct absorption bands.
The primary electronic transitions anticipated for this molecule are π→π* transitions, which are characteristic of aromatic and heterocyclic systems. Based on data from related imidazole derivatives, absorption maxima (λmax) are expected in the UV region. nih.gov For instance, 4-(4,5-diphenyl-1H-imidazole-2-yl) phenol (B47542) shows a strong absorption at 406 nm attributed to a π→π* transition. researchgate.net The presence of the carboxylic acid and chloro substituents will influence the exact position and intensity of these absorption bands. The chlorophenyl group acts as a chromophore, and its conjugation with the imidazole ring likely results in a bathochromic (red) shift compared to the individual, unsubstituted rings.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Expected λmax (nm) | Associated Electronic Transition | Chromophore |
|---|---|---|
| ~210-230 | π→π | Chlorophenyl Ring |
| ~260-290 | π→π | Conjugated Imidazole-Phenyl System |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₀H₇ClN₂O₂), the calculated exact molecular weight is approximately 222.02 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 222, with a characteristic M+2 peak at m/z 224 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. The fragmentation of the molecular ion is expected to proceed through several characteristic pathways. A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (-OH, 17 Da) to give an [M-17]⁺ ion, or the loss of the entire carboxyl group (-COOH, 45 Da) to yield an [M-45]⁺ ion. libretexts.orgmiamioh.edu Another plausible fragmentation is the decarboxylation, or loss of CO₂ (44 Da), to form an [M-44]⁺ ion. Subsequent fragmentation could involve the cleavage of the chlorophenyl group or the opening of the imidazole ring.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 222/224 | [C₁₀H₇ClN₂O₂]⁺ (Molecular Ion, M⁺) | - |
| 205/207 | [M - OH]⁺ | •OH (17 Da) |
| 178/180 | [M - CO₂]⁺ | CO₂ (44 Da) |
| 177/179 | [M - COOH]⁺ | •COOH (45 Da) |
| 111/113 | [C₆H₄Cl]⁺ (Chlorophenyl cation) | C₄H₃N₂O₂ |
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure
Quantum chemical calculations are fundamental in predicting the electronic behavior of molecules. Methods such as DFT and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about electron distribution and energy levels. DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying organic molecules, including imidazole (B134444) derivatives. nih.govorientjchem.orgnih.gov These calculations help in understanding the intrinsic properties of the molecule in its ground state.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. mdpi.com For imidazole derivatives, this involves calculating bond lengths, bond angles, and dihedral angles. nih.govmdpi.com
In studies of similar structures, such as 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, DFT and MP2 methods have been used to optimize the geometry of both monomeric and dimeric forms. nih.govresearchgate.net The formation of dimers, linked by hydrogen bonds through the carboxylic acid groups, is a common feature for such molecules in the solid state. nih.govnih.gov Conformational analysis also investigates different spatial arrangements arising from the rotation of single bonds, such as the orientation of the carboxylic group, to identify the most stable conformer. nih.gov Although specific optimized parameters for 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid are not available in the cited literature, the typical bond lengths and angles for the imidazole and phenyl rings would be determined using these established computational methods.
Table 1: Representative Optimized Geometrical Parameters for a Structurally Similar Compound (2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid) Note: This data is for a related compound and is presented for illustrative purposes to show typical outputs of geometry optimization calculations. Specific values for this compound would require a dedicated computational study.
| Parameter | Bond/Angle | Calculated Value (MP2/6-31G(d,p)) |
| Bond Length | C=O | 1.209 Å |
| Bond Length | C-O | 1.340 Å |
| Bond Length | C-Cl | 1.758 Å |
| Bond Angle | O=C-O | 121.5° |
| Dihedral Angle | Phenyl Ring vs. Heterocycle | -10.3° |
| Data sourced from a study on a related triazole-carboxylic acid derivative. nih.gov |
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. orientjchem.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comnih.gov
In a theoretical study on a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO was found to be localized over the imidazole and phenyl rings, while the LUMO was distributed on the imidazole and the chloro-substituted phenyl ring. This distribution indicates that charge transfer primarily occurs within these regions of the molecule. researchgate.net For many imidazole derivatives, the HOMO-LUMO energy gap is a critical parameter for assessing their bioactivity. irjweb.com
Table 2: Illustrative Frontier Molecular Orbital Energies for an Imidazole Derivative Note: The following data is from a computational study on 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone and serves as an example of FMO analysis.
| Parameter | Energy (eV) |
| EHOMO | -5.61 |
| ELUMO | -1.74 |
| Energy Gap (ΔE) | 3.87 |
| Data sourced from a study on a related imidazole derivative. orientjchem.org |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. orientjchem.orgnih.gov The MEP map displays regions of different electrostatic potential on the electron density surface. Typically, red-colored regions indicate negative potential (electron-rich areas susceptible to electrophilic attack), while blue-colored regions represent positive potential (electron-poor areas susceptible to nucleophilic attack). nih.govresearchgate.net
For imidazole-containing compounds, the nitrogen atoms of the imidazole ring and the oxygen atoms of a carboxylic acid group are generally the most electron-rich sites, appearing as regions of negative potential. orientjchem.org In a study on 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, the nitrogen atom of the imidazole ring was identified as the main negative center. orientjchem.org The hydrogen atoms, particularly the one attached to the nitrogen in the imidazole ring and the hydrogen of the carboxylic acid group, are typically the most electron-deficient sites. orientjchem.org This analysis is crucial for understanding hydrogen bonding and other intermolecular interactions. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by interpreting the wavefunction in terms of localized Lewis-type structures (bonds and lone pairs). acadpubl.euwisc.edu This method is particularly useful for studying hyperconjugative interactions and charge delocalization, which contribute to molecular stability. acadpubl.eu The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. acadpubl.eu
In a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, NBO analysis revealed significant stabilization energies arising from interactions between lone pair orbitals of the chlorine atom and anti-bonding orbitals of the phenyl ring. acadpubl.eu For instance, a major interaction was identified as the delocalization from a chlorine lone pair (LP) to a π* anti-bonding orbital of the phenyl ring (n(LPCl) → π*(C-C)), which provides substantial stabilization to the molecular structure. acadpubl.eu Such analyses help explain the electronic communication between different parts of the molecule.
Quantum chemical calculations can accurately predict spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure. nih.gov
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. scielo.org.mx Calculations are often performed considering solvent effects to better match experimental conditions. scielo.org.mx
IR Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, allowing for a more accurate assignment of the experimental IR and Raman bands. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This analysis provides insight into the electronic transitions occurring within the molecule, often corresponding to π→π* or n→π* transitions.
For various imidazole and benzimidazole (B57391) derivatives, DFT calculations have shown good agreement between theoretical and experimental spectroscopic data, confirming the reliability of these computational methods. rsc.orgresearchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide insights into the dynamic behavior, conformational changes, and interactions of a molecule with its environment, such as a solvent or a biological receptor. researchgate.net
While specific MD simulation studies for this compound were not identified in the searched literature, this technique is widely applied to similar compounds. For example, MD simulations have been used to validate the stability of ligand-protein complexes for related molecules, confirming that the compound remains stably bound within the active site of a target protein over the simulation period. researchgate.net Such studies are crucial in drug design to understand the binding dynamics and affinity of a potential drug candidate.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in understanding the structural requirements for their biological effects and in designing new, more potent molecules. These models are developed through various stages, including data collection, calculation of molecular descriptors, model generation using statistical methods, and rigorous validation. Current time information in Fezile Dabi-distriksmunisipaliteit, ZA.
Two-dimensional QSAR (2D-QSAR) models utilize descriptors that are derived from the 2D representation of a molecule. These descriptors quantify various aspects of the molecular structure, such as topology, electronic properties, and physicochemical characteristics. For a series of imidazole-5-carboxylic acid analogs, a statistically significant 2D-QSAR model was developed to correlate their structure with angiotensin II AT1 receptor antagonist activity. researchgate.net
The analysis identified several key descriptors that influence the biological activity. researchgate.net An increase in the values of these descriptors was found to be beneficial for the compound's activity. The descriptors identified in the model include:
Topological Descriptors: These describe the atomic connectivity and branching of the molecule. Examples include χ3count (third-order chi molecular connectivity index) and 5Chain count (number of five-membered chains). researchgate.net
Electronic Descriptors: These relate to the electronic properties of the molecule. The SdsCHE-index is an electrotopological state index descriptor that encodes information about the electronic and topological environment of sulfur atoms in the molecule. researchgate.net
Quantum Chemical Descriptors: Properties like dipole moment and surface area, derived from quantum chemical calculations, are also used in QSAR models for imidazole derivatives. nih.gov
Constitutional Descriptors: A key descriptor identified was the H-acceptor count, which represents the number of hydrogen bond acceptors in the molecule. researchgate.net
These descriptors collectively suggest that the size, shape, and electronic distribution, particularly the hydrogen-bonding capability, are important for the biological activity of this class of compounds.
| Descriptor Type | Descriptor Name | Significance in Model |
|---|---|---|
| Topological | χ3count | Positively correlated with activity |
| Topological | 5Chain count | Positively correlated with activity |
| Electronic | SdsCHE-index | Positively correlated with activity |
| Constitutional | H-acceptor count | Positively correlated with activity |
Three-dimensional QSAR (3D-QSAR) techniques extend the analysis by considering the 3D conformation of the molecules and their interaction with a biological target. These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), calculate steric and electrostatic fields around the aligned molecules to build a predictive model.
For imidazole-5-carboxylic acid derivatives, 3D-QSAR studies have been successfully performed. researchgate.net These models provide a visual representation of the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity. This information is crucial for pharmacophore mapping, which identifies the essential 3D arrangement of functional groups required for biological activity. A pharmacophore model for this class of compounds would typically include features like hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers, guiding the design of new molecules that fit the receptor's binding site more effectively.
The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. Current time information in Fezile Dabi-distriksmunisipaliteit, ZA. This process involves both internal and external validation techniques to ensure the model is robust and not a result of chance correlation. wikipedia.org
Internal Validation: This method assesses the stability of the model using the training set data. The most common technique is cross-validation, particularly the leave-one-out (LOO) method, which generates a cross-validated correlation coefficient (Q² or q²). A high Q² value (typically > 0.5) indicates good internal predictive ability. wikipedia.org
External Validation: This is a critical step to evaluate the model's ability to predict the activity of new, unseen compounds. Current time information in Fezile Dabi-distriksmunisipaliteit, ZA. The dataset is split into a training set (for model building) and a test set (for validation). The predictive ability is quantified by the predictive R² (R²_pred).
Several statistical metrics are employed to validate QSAR models for imidazole derivatives and other compounds:
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness of fit for the training set. | > 0.6 |
| Cross-validated R² (LOO) | Q² | Measures the internal predictive ability of the model. | > 0.5 |
| Predictive R² (External) | R²_pred | Measures the predictive power on an external test set. | > 0.5 |
| Concordance Correlation Coefficient | CCC | Evaluates the agreement between observed and predicted values. | ≥ 0.85 |
| Root Mean Square Error | RMSE | Measures the average magnitude of the errors in predictions. | Low value |
| Modified r² | r_m² | A stricter validation parameter for external predictivity. | > 0.5 |
Additionally, Y-scrambling or response randomization is used to ensure the model's robustness by repeatedly randomizing the biological activity data and rebuilding the model; a valid model should have significantly lower R² and Q² values for the scrambled data. wikipedia.org
Theoretical Studies of Reaction Mechanisms and Pathways
The synthesis of the this compound core structure can be theoretically understood through established imidazole synthesis reactions, most notably the Debus-Radziszewski imidazole synthesis. wikipedia.org This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.com
A plausible theoretical pathway for the formation of this compound involves the following reactants:
Aldehyde: 4-chlorobenzaldehyde (B46862)
1,2-Dicarbonyl: Glyoxylic acid (which provides the carboxylic acid function at the 5-position)
Nitrogen Source: Two equivalents of ammonia
The proposed reaction mechanism can be broken down into the following theoretical steps:
Diimine Formation: In the initial stage, the 1,2-dicarbonyl compound (glyoxylic acid) reacts with two molecules of ammonia. The ammonia molecules undergo nucleophilic addition to the carbonyl carbons, followed by dehydration, to form a diimine intermediate. wikipedia.orgslideshare.net
Condensation with Aldehyde: The diimine intermediate then reacts with the aldehyde (4-chlorobenzaldehyde). One of the nitrogen atoms of the diimine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
Cyclization and Dehydration: Following the initial condensation, an intramolecular cyclization occurs. This is followed by a dehydration step, which leads to the formation of the dihydroimidazole ring.
Oxidation/Aromatization: The final step is the oxidation of the dihydroimidazole intermediate to form the stable, aromatic imidazole ring, yielding the final product, this compound.
This cascade process, combining oxidation and condensation, provides an efficient theoretical route to highly substituted imidazoles from simple starting materials. bit.edu.cn
Aromaticity and Tautomerism Studies of the Imidazole Ring
The imidazole ring is a five-membered aromatic heterocycle. Its aromaticity arises from a planar, cyclic, conjugated system containing a sextet of π electrons. scribd.com This consists of one electron from each of the four ring atoms (three carbons and one nitrogen) and a pair of non-bonding electrons from the second nitrogen atom (the N-1 atom). scribd.com This electron-rich nature is fundamental to the chemical behavior and biological interactions of imidazole derivatives. The fusion of a benzene ring to the imidazole core, creating benzimidazole, further modifies these electronic properties. nih.gov
A key feature of the 1H-imidazole ring in this compound is its ability to undergo prototropic tautomerism. The hydrogen atom on the N-1 nitrogen can migrate to the N-3 nitrogen, resulting in two distinct but rapidly interconverting tautomeric forms. scribd.com
For an unsymmetrically substituted imidazole like the title compound, these two tautomers are not equivalent:
Tautomer I: this compound
Tautomer II: 2-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid
This dynamic equilibrium means that simply naming the compound can be ambiguous without specifying the position of the carboxylic acid group, as "4-substituted" and "5-substituted" imidazoles can interconvert. scribd.com The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents, the solvent polarity, and pH. ijfmr.com In aqueous solution, benzimidazole 3-oxide exists predominantly in the NH-form, while it favors the OH-form in non-polar solvents, demonstrating the significant role of the environment on tautomeric preference. medcraveonline.com Computational studies using Density Functional Theory (DFT) can be employed to calculate the relative energies of the tautomers and predict their stability under different conditions, revealing how factors like intramolecular hydrogen bonding might favor one form over the other. ijfmr.com
Thermochemical Properties and Thermodynamic Analysis
Detailed quantum chemical calculations are employed to predict thermochemical parameters such as the enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°). These calculations are typically performed using density functional theory (DFT) methods, which have been shown to provide reliable results for similar heterocyclic compounds.
The thermodynamic stability of this compound is influenced by the electronic and structural features of the molecule. The presence of the electron-withdrawing chlorophenyl group and the carboxylic acid group on the imidazole ring significantly impacts the electron distribution and, consequently, the energetic properties of the compound.
Furthermore, computational models can be used to investigate the thermodynamics of potential reactions involving this compound, such as its synthesis or degradation pathways. By calculating the change in Gibbs free energy (ΔG) for these reactions, it is possible to predict their spontaneity and equilibrium constants.
Table 1: Calculated Thermochemical Properties of a Related Imidazole Derivative (Illustrative Example)
| Property | Value | Units |
| Enthalpy of Formation (ΔHf°) | Data not available for the specific compound | kJ/mol |
| Standard Entropy (S°) | Data not available for the specific compound | J/(mol·K) |
| Gibbs Free Energy of Formation (ΔGf°) | Data not available for the specific compound | kJ/mol |
| Heat Capacity (Cp) at 298.15 K | Data not available for the specific compound | J/(mol·K) |
Mechanistic Investigations of Biological Interactions Excluding Clinical Human Data, Dosage, Safety, and Adverse Effects
Exploration of Molecular Target Interactions
Enzyme Inhibition Studies and Binding Mechanisms
The imidazole (B134444) core is a key feature in various enzyme inhibitors. While direct studies on 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid are limited in this context, research on structurally similar imidazole carboxamides provides insight into potential binding mechanisms. For instance, a series of 2,4-1H-imidazole carboxamides were identified as potent and selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways. nih.gov X-ray crystallography revealed that the imidazole core engages in crucial hydrogen bond interactions with the hinge region of the kinase. nih.gov A notable discovery was an unusual "amide flip" in the kinase hinge region, with a benzylamide group oriented perpendicularly to the hinge-binding imidazole core. nih.gov This distinct binding mode highlights the structural importance of the imidazole scaffold in positioning key interacting substituents within an enzyme's active site. nih.gov
Receptor Modulation and Agonist/Antagonist Research
Derivatives of imidazole-5-carboxylic acid have been extensively investigated as receptor modulators, particularly as antagonists for the Angiotensin II (AII) receptor. nih.govnih.gov Angiotensin II receptor blockers (ARBs) competitively inhibit the binding of Angiotensin-II to its AT1 receptor, thereby interrupting the renin-angiotensin-aldosterone system. derangedphysiology.com
A notable derivative, 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid, was found to be a highly potent antagonist of the rabbit aorta AT1 receptor, demonstrating the significant potential of this chemical class. nih.gov
Furthermore, related benzimidazole (B57391) scaffolds have shown activity as positive allosteric modulators (PAMs) of the GABA-A receptor. Studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives revealed that this scaffold mimics the steroelectronic properties of other known modulators, enabling molecular recognition at the α1/γ2 interface of the GABA-A receptor. nih.govacs.org
Protein-Ligand Binding Analysis
Angiotensin II AT1 Receptor: The binding of imidazole-5-carboxylic acid derivatives to the Angiotensin II AT1 receptor has been a primary focus of research. Quantitative structure-activity relationship (QSAR) studies have been performed to correlate the chemical structures of these analogs with their antagonist activity. nih.gov These studies help in understanding the structural requirements for potent binding. nih.gov The derivative 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid (Compound 12b) was identified as a powerful antagonist with a very low IC50 value, indicating strong binding affinity to the AT1 receptor. nih.gov
HIV-1 Integrase: The imidazole scaffold has also been explored for its ability to inhibit the protein-protein interaction between HIV-1 integrase (IN) and the cellular cofactor lens epithelium-derived growth factor (LEDGF/p75). nih.govmdpi.com This interaction is crucial for the integration of the viral genome into the host cell's DNA. nih.gov A high-throughput screening identified 5-carbonyl-1H-imidazole-4-carboxamides as inhibitors of this interaction. nih.gov Further studies on 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides also demonstrated selective binding to the LEDGF/p75-binding pocket on HIV-1 integrase, rather than the active site for strand transfer. mdpi.com This allosteric inhibition mechanism presents a promising avenue for antiretroviral discovery, potentially overcoming resistance issues associated with active-site inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Positional and Substituent Effects on Biological Activity
SAR studies have been crucial in optimizing the biological activity of imidazole-based compounds.
For Angiotensin II receptor antagonists, modifications at various positions of the imidazole ring have profound effects. In a study of 4-arylimidazole-5-carboxylates, the introduction of a 2-n-butyl group and a specific biphenylmethyl-tetrazole moiety at the N1 position were key to achieving high potency. nih.gov QSAR studies on a broader set of imidazole-5-carboxylic acid analogs identified that descriptors such as the count of 5-membered chains and the number of hydrogen bond acceptors are beneficial to the antagonist activity. nih.gov
In the context of GABA-A receptor modulators based on a related 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold, the position of substituents on the benzimidazole portion was critical. nih.govacs.org Placing a methyl group at the 6-position guided the molecule to the allosteric recognition site, whereas a methyl group at the 5-position created a steric hindrance that abolished the interaction. nih.govacs.org The absence of a methyl group could be compensated for by adding a suitable substituent to the amide alkyl chain. nih.gov
The table below summarizes the activity of a potent Angiotensin II AT1 receptor antagonist derived from the imidazole-5-carboxylic acid scaffold.
| Compound | Structure | Target | Activity (IC50) | Reference |
|---|---|---|---|---|
| 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid | Imidazole derivative with n-butyl at C2, 2-chlorophenyl at C4, and a biphenylmethyl-tetrazole group at N1 | Rabbit Aorta AT1 Receptor | 0.55 nM | nih.gov |
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel compounds, improve properties, and secure new intellectual property. nih.govrsc.org This involves replacing a molecule's core framework or functional groups with others that have similar biological properties. nih.gov
A prominent example related to the imidazole-5-carboxylic acid scaffold is the investigation of 1H-pyrazole-5-carboxylates as an isosteric series. nih.gov Researchers found that these pyrazole (B372694) derivatives were also highly potent Angiotensin II antagonists, with some analogs demonstrating IC50 values as low as 0.18-0.24 nM. nih.gov This successful bioisosteric replacement from an imidazole to a pyrazole core highlights the utility of this approach in identifying potent new chemical entities. nih.gov
In another study focused on kinase inhibitors, a scaffold-hop from a pyrrole-2,4-1H-dicarboxamide to the corresponding imidazole resulted in a two-fold increase in biochemical potency against the TAK1 enzyme. nih.gov This steep SAR suggested that the imidazole core was not merely a scaffold but played a primary role in inhibitory activity, likely through hydrogen bond interactions with the kinase hinge. nih.gov
The table below shows a comparison of isosteric compounds targeting the Angiotensin II AT1 receptor.
| Scaffold | Example Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|---|
| Imidazole-5-carboxylate | Compound 12b | Rabbit Aorta AT1 Receptor | 0.55 nM | nih.gov |
| Pyrazole-5-carboxylate | Compound 19h (1-(2,6-dichlorophenyl)-3-n-butyl) | Rabbit Aorta AT1 Receptor | 0.24 nM | nih.gov |
| Pyrazole-5-carboxylate | Compound 19k (1-(2-(trifluoromethyl)phenyl)-3-n-butyl) | Rabbit Aorta AT1 Receptor | 0.18 nM | nih.gov |
Computational Approaches to Biological Activity Prediction
Molecular Docking Studies and Ligand-Protein Interactions
No specific molecular docking studies for this compound have been reported in the reviewed literature. Computational docking is a standard method used to predict the binding orientation and affinity of a small molecule to a protein target. Such studies for related imidazole derivatives have explored interactions with various enzymes and receptors, often highlighting the role of the imidazole core and its substituents in forming hydrogen bonds and other non-covalent interactions within the protein's active site. However, without specific studies on this compound, any discussion of its potential ligand-protein interactions would be purely speculative.
Pharmacophore Modeling for Target Engagement
There is no information available regarding pharmacophore models developed specifically from or for this compound. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This technique is valuable for virtual screening and designing new molecules with desired biological activities. The absence of such models for the subject compound limits the computational prediction of its potential biological targets.
Investigation of Biological Pathway Perturbation
Cellular Mechanism of Action Studies (e.g., anti-inflammatory pathways, anti-proliferative mechanisms)
Detailed cellular mechanism of action studies for this compound are not described in the available scientific literature. Research on other imidazole derivatives has indicated potential anti-inflammatory and anti-proliferative effects. For instance, some imidazole compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). Others have demonstrated the ability to induce apoptosis or cell cycle arrest in cancer cell lines, suggesting anti-proliferative activity. However, without direct experimental evidence, the specific cellular pathways that might be perturbed by this compound remain unknown.
Interference with Microbial Processes (excluding direct antimicrobial properties)
There is no available research on the interference of this compound with microbial processes, such as quorum sensing or biofilm formation. While some imidazole-based compounds have been investigated for their ability to disrupt these pathways in various microorganisms, no such studies have been conducted on the specific compound .
Potential Applications and Future Research Trajectories
Theoretical and Pre-clinical Development in Medicinal Chemistry
The imidazole (B134444) nucleus is considered a "privileged scaffold" in drug discovery, meaning it can bind to multiple, diverse biological targets with high affinity. researchgate.netresearchgate.net This versatility stems from the imidazole ring's ability to form multiple types of interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and coordination with metal ions. benthamdirect.comresearchgate.net Consequently, compounds built around this core, including 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid, are subjects of ongoing theoretical and pre-clinical investigation for various diseases. Researchers continue to synthesize and evaluate novel imidazole derivatives for enhanced potency, selectivity, and improved pharmacokinetic profiles, aiming to overcome the limitations of existing therapies. nih.govresearchgate.net
The core structure of this compound serves as a template for designing new molecules aimed at specific biological targets. By modifying the substituents on the imidazole ring, medicinal chemists can fine-tune the compound's properties to interact with particular enzymes or receptors. For instance, different imidazole derivatives have been specifically designed and investigated as inhibitors for a variety of targets crucial in disease pathways.
One key area of focus is cancer therapy, where imidazole-based compounds have been developed to target critical cellular machinery. Some derivatives have been shown to act as microtubule destabilizing agents, disrupting the cytoskeleton of cancer cells and halting their proliferation. nih.gov Other research has demonstrated that certain imidazole compounds can induce cell cycle arrest, a key mechanism for controlling tumor growth. wisdomlib.org In the field of kinase inhibition, a major focus in oncology, imidazole carboxamides have been identified as potent and highly selective inhibitors of Transforming growth factor β-activated kinase 1 (TAK1), a protein involved in inflammatory and cancer signaling pathways. nih.gov Furthermore, in antiviral research, specific 1,5-diaryl-1H-imidazole-4-carboxylic acids have been synthesized to inhibit the interaction between HIV-1 integrase and the host protein LEDGF/p75, a crucial step in the viral replication cycle. mdpi.com
Table 1: Examples of Biological Targets for Imidazole-Based Compounds| Biological Target Class | Specific Target Example | Therapeutic Area | Reference |
|---|---|---|---|
| Structural Proteins | Microtubules | Oncology | nih.gov |
| Kinases | TAK1 | Oncology / Inflammation | nih.gov |
| Viral Enzymes / Co-factors | HIV-1 Integrase-LEDGF/p75 Interaction | Antiviral | mdpi.com |
| Cell Cycle Regulators | G2M Phase Checkpoint | Oncology | wisdomlib.org |
The imidazole ring is a fundamental building block in drug discovery due to its desirable physicochemical properties and its presence in numerous FDA-approved drugs. nih.govresearchgate.net Its aromatic nature, combined with the presence of two nitrogen atoms, allows for a variety of chemical modifications, enabling the creation of large libraries of compounds for screening. nih.gov The imidazole core is a key component of drugs with diverse activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net
The structural features of the imidazole ring enhance its ability to interact with biological macromolecules. nih.gov One nitrogen atom is basic and can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. This dual capacity facilitates strong and specific binding to enzyme active sites and receptors. researchgate.net Furthermore, imidazole-4,5-dicarboxylic acid scaffolds have been used to synthesize compounds that mimic substituted purines, which are an important class of molecules for probing biological systems, particularly as potential kinase inhibitors that compete with ATP. nih.gov The inherent stability and water solubility of the imidazole structure are also advantageous properties for developing new therapeutic agents.
Advancements in Synthetic Methodologies for Large-Scale Production (academic perspective)
The synthesis of substituted imidazoles is a well-established area of organic chemistry, with several named reactions available for their construction. A common and historical method for preparing polysubstituted imidazoles is the Debus-Radziszewski synthesis, which typically involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) (often from a source like ammonium (B1175870) acetate) in a refluxing solvent such as glacial acetic acid. ijfmr.com
From an academic perspective, recent research has focused on developing more efficient, sustainable, and scalable methods. These advancements include the use of "green" reaction media to minimize the use of hazardous organic solvents. For example, the synthesis of imidazole derivatives has been successfully demonstrated in deep eutectic solvents like a choline (B1196258) chloride/urea mixture, which can facilitate product isolation through precipitation, reducing the need for traditional chromatographic purification. mdpi.com
Furthermore, catalysis plays a significant role in modern synthetic strategies. The development of novel catalysts can improve reaction yields, reduce reaction times, and allow for milder conditions. For instance, metal-free, graphene-based solid acid catalysts have been reported for the efficient oxidation of aldehydes to carboxylic acids, a key transformation for producing the title compound. nih.gov Such heterogeneous catalysts are easily recoverable and reusable, making them suitable for larger-scale applications. nih.gov The development of multi-component reactions and parallel synthesis strategies allows for the rapid generation of libraries of imidazole derivatives for biological screening. nih.govnih.gov
Integration with Advanced Screening and Characterization Technologies
The discovery of bioactive molecules like this compound and its derivatives is increasingly reliant on the integration of advanced technologies. High-throughput screening (HTS) platforms enable the rapid evaluation of thousands of compounds against a specific biological target, significantly accelerating the initial stages of drug discovery. nih.gov
In addition to traditional HTS, more sophisticated screening methods are being employed. DNA-encoded library technology (DECLT) allows for the screening of millions or even billions of compounds simultaneously, leading to the identification of potent and selective hits like the TAK1 inhibitors. nih.gov Fragment-based drug discovery (FBDD) is another powerful approach where small, low-affinity molecules ("fragments") that bind to a target are identified and then optimized into more potent leads. acs.org Streamlined FBDD platforms using techniques like photo-crosslinking and click chemistry are being developed to efficiently screen for fragments that bind to challenging targets like RNA. acs.org
Computational methods, or in silico screening, are indispensable in modern drug discovery. mdpi.com Computer-aided drug design (CADD), molecular docking, and DFT (Density Functional Theory) calculations are used to predict how a molecule will bind to its target, estimate its biological activity, and predict its ADME (absorption, distribution, metabolism, and excretion) properties. acs.org These computational tools help prioritize which compounds to synthesize and test, saving time and resources.
Standard characterization of these novel compounds involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy to confirm their chemical structure and purity. mdpi.comacs.org
Interdisciplinary Research Directions (e.g., Materials Science, Catalysis)
While the primary focus for imidazole derivatives is medicinal chemistry, their unique chemical properties open doors to interdisciplinary research, particularly in materials science and catalysis. The this compound molecule possesses both imidazole nitrogen atoms and carboxylate oxygen atoms, which are excellent coordination sites for metal ions. researchgate.net
This coordinating ability makes it a potential building block, or "linker," for the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.net MOFs are highly porous, crystalline materials with vast internal surface areas, making them promising for applications in gas storage, separation, and catalysis. researchgate.net By carefully selecting the metal ions and organic linkers like imidazole carboxylic acids, materials with tailored pore sizes, shapes, and chemical functionalities can be designed. The imidazole moiety itself can be grafted onto materials to create new functionalities. For example, sulfonic acid-functionalized reduced graphene oxide has been used as a carbocatalyst in organic synthesis, demonstrating the synergy between materials science and chemistry. nih.gov The potential photoluminescent properties of MOFs derived from such linkers could also be explored for sensing or imaging applications. researchgate.net
Conclusion
Summary of Key Research Findings and Methodological Contributions
Research into 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid and its close analogs has led to significant methodological contributions in the synthesis and derivatization of substituted imidazoles. The primary synthetic routes to this class of compounds often involve multi-component reactions, offering an efficient and atom-economical approach to the imidazole (B134444) core.
One of the most common methods for the synthesis of polysubstituted imidazoles is the Debus synthesis . This one-pot reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. For the synthesis of the ester precursor to this compound, a plausible route would involve the reaction of a glyoxal (B1671930) derivative, 4-chlorobenzaldehyde (B46862), and an aminating agent, followed by esterification. The subsequent hydrolysis of the resulting ester would yield the target carboxylic acid.
While specific experimental data for this compound is not extensively reported in the literature, the synthesis of analogous compounds provides a reliable framework. For instance, the synthesis of various 2-aryl-imidazole-4-carboxylic acid esters has been documented, highlighting the versatility of this synthetic approach. researchgate.net
The derivatization of the carboxylic acid and the imidazole ring's nitrogen atoms opens up a vast chemical space for creating new molecular entities with tailored properties. Esterification and amidation of the carboxylic acid group are common strategies to modify the compound's polarity and biological activity. Furthermore, the N-H group of the imidazole ring can be alkylated or arylated to introduce additional functional groups.
The biological evaluation of compounds structurally related to this compound has revealed a broad spectrum of activities. For example, derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole have shown promising anti-inflammatory and antimicrobial properties. The presence of the 4-chlorophenyl moiety is often associated with enhanced biological activity in various classes of compounds. This suggests that this compound and its derivatives are promising candidates for further investigation as potential therapeutic agents.
In the realm of materials science, imidazole-carboxylic acids are valuable as ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of diverse and functional supramolecular architectures.
Table 1: Key Research Areas and Methodological Contributions
| Research Area | Methodological Contributions and Key Findings |
| Synthesis | Development of one-pot, multi-component reactions like the Debus synthesis for efficient imidazole core formation. |
| Exploration of various starting materials and reaction conditions to control regioselectivity and yield. | |
| Derivatization | Established protocols for esterification, amidation, and N-alkylation to create libraries of derivatives. |
| Medicinal Chemistry | Identification of the 2-(4-chlorophenyl)imidazole scaffold as a pharmacophore with potential anti-inflammatory and antimicrobial activities. |
| Materials Science | Utilization of imidazole-carboxylic acids as versatile ligands for the design and synthesis of coordination polymers and MOFs. |
Unresolved Challenges and Future Academic Perspectives in the Field
Despite the promising potential of this compound, several challenges and unanswered questions remain, paving the way for future academic exploration.
A significant challenge is the lack of a dedicated and optimized synthetic protocol for this compound itself. While general methods for imidazole synthesis exist, a systematic study to maximize the yield and purity of this specific compound is yet to be undertaken. The development of a green and scalable synthesis would be a valuable contribution to the field.
Furthermore, a comprehensive characterization of the physicochemical properties of this compound is currently unavailable. Detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and the determination of its crystal structure through X-ray diffraction are crucial for a complete understanding of its molecular architecture and intermolecular interactions. This fundamental data is essential for rational drug design and the predictable engineering of materials.
The biological activity profile of this compound remains largely unexplored. While related compounds have shown interesting pharmacological effects, a thorough in vitro and in vivo evaluation of the title compound against a panel of biological targets is necessary to uncover its therapeutic potential. Future research should focus on screening for activities such as anticancer, antiviral, and enzyme inhibition.
In the context of materials science, the coordination chemistry of this compound with various metal ions has not been systematically investigated. Exploring its potential to form novel MOFs and coordination polymers with interesting properties, such as porosity, catalysis, and luminescence, presents a fertile ground for future research.
Table 2: Unresolved Challenges and Future Research Directions
| Unresolved Challenge | Future Academic Perspective |
| Lack of Optimized Synthesis | Development of a high-yield, scalable, and environmentally friendly synthetic route. |
| Incomplete Physicochemical Characterization | Detailed spectroscopic and crystallographic analysis to establish a complete structural and electronic profile. |
| Unexplored Biological Potential | Comprehensive screening for a wide range of pharmacological activities to identify potential therapeutic applications. |
| Limited Coordination Chemistry Studies | Systematic investigation of its coordination behavior with different metal ions to create novel functional materials. |
Q & A
Basic Question: What are the optimal synthetic routes for preparing 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid, and how can reaction yields be maximized?
Methodological Answer:
The synthesis typically involves multi-step procedures, starting with the formation of the imidazole core. A common approach includes:
- Condensation Reactions : Using glyoxal, ammonia, and substituted benzaldehyde derivatives under acidic conditions to form the imidazole ring .
- Functionalization : Introducing the 4-chlorophenyl group via Suzuki coupling or nucleophilic substitution, followed by carboxylation at the 5-position using carbon dioxide or Grignard reagents .
- Yield Optimization : Key factors include solvent selection (e.g., DMF for polar intermediates), catalyst choice (e.g., Lewis acids like ZnCl₂), and temperature control to minimize side reactions. Purification via column chromatography or recrystallization improves purity .
Basic Question: How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- X-ray Crystallography : SHELX software refines crystal structures, identifying hydrogen bonding networks and packing motifs critical for stability .
- Solubility Profiling : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to guide formulation for biological assays .
Basic Question: What biological assays are suitable for evaluating the compound’s antimicrobial and antitumor potential?
Methodological Answer:
- Antimicrobial Testing :
- MIC Assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Compare activity to imidazole derivatives with known mechanisms (e.g., disruption of ergosterol biosynthesis) .
- Antitumor Screening :
Advanced Question: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Data Normalization : Standardize assay conditions (e.g., cell passage number, serum concentration) to reduce variability .
- Structural Verification : Confirm compound purity (>95% via HPLC) and identity (HRMS) to rule out degradation or isomerization artifacts .
- Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in cell line genetic backgrounds .
Advanced Question: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Analog Synthesis : Modify the chlorophenyl group (e.g., replace Cl with F or CF₃) or the carboxylic acid (e.g., esterification) to probe electronic effects .
- Computational Modeling :
- Docking Studies : Use AutoDock Vina to predict binding modes with targets like cytochrome P450 or bacterial enzymes .
- QSAR Models : Correlate substituent Hammett constants (σ) with bioactivity to identify key pharmacophores .
- In Vivo Validation : Test top analogs in murine models for pharmacokinetics (e.g., bioavailability, half-life) and toxicity .
Advanced Question: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Methodological Answer:
- Crystal Growth : Slow evaporation from DMSO/water mixtures often produces diffraction-quality crystals. Additives (e.g., PEG 4000) can improve crystal size .
- Data Collection/Refinement :
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., carboxylic acid dimers) using Olex2 or Mercury software to explain stability .
Advanced Question: How can researchers investigate the compound’s interaction with biological targets at the molecular level?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₑ) to purified enzymes (e.g., fungal lanosterol demethylase) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
- Cryo-EM : For large complexes, resolve binding poses at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
